molecular formula C10H7ClO3 B12221387 1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- CAS No. 66041-34-7

1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo-

Cat. No.: B12221387
CAS No.: 66041-34-7
M. Wt: 210.61 g/mol
InChI Key: ZCABVHSHTGBTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- is an organic compound with the molecular formula C10H9ClO2. This compound is part of the indene family, characterized by a fused ring structure that includes a benzene ring fused to a cyclopentene ring. The presence of a chlorine atom and a carboxylic acid group makes this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- typically involves multiple steps. One common method includes the chlorination of indene derivatives followed by oxidation and carboxylation reactions. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification methods, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various indene derivatives with modified functional groups.

Scientific Research Applications

1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular functions .

Comparison with Similar Compounds

1H-Indene-1-carboxylic acid, 7-chloro-2,3-dihydro-3-oxo- can be compared with other indene derivatives, such as:

Properties

CAS No.

66041-34-7

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

7-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H7ClO3/c11-7-3-1-2-5-8(12)4-6(9(5)7)10(13)14/h1-3,6H,4H2,(H,13,14)

InChI Key

ZCABVHSHTGBTSM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=CC=C2Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.